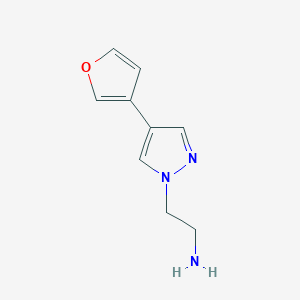
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Übersicht
Beschreibung
2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (FPA) is an organic compound belonging to the class of amines. It is a derivative of furan, pyrazole and ethanamine, and is used as a building block in organic synthesis. FPA is a versatile compound that has many applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, including drugs, peptides, and other biologically active compounds. FPA has been shown to possess a wide range of biological activities, including antiviral, antifungal, anti-inflammatory, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Antitubercular Agents : A study by Bhoot, D., Khunt, R., & Parekh, H. (2011) synthesized a series of compounds related to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine and evaluated their antibacterial, antifungal, and antitubercular activities. This research highlights the compound's potential in developing antitubercular agents (Bhoot, Khunt, & Parekh, 2011).
Synthesis of N-Alkylated Derivatives : El-Essawy, F., & Rady, S. M. (2011) conducted research on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, which is structurally similar to the compound . Their work contributes to the understanding of how such compounds can be diversified (El-Essawy & Rady, 2011).
Heterocyclic Compound Synthesis : Gein, V. L., & Mar'yasov, M. (2015) explored the reactions of methyl 4-(furan-2-yl)- and 4-(thiophen-2-yl)-2,4-dioxobutanoates with aromatic aldehydes and 1,3-thiazol-2-amine, leading to the synthesis of various heterocyclic compounds. This study demonstrates the versatility of furan-2-yl compounds in synthesizing heterocyclic structures (Gein & Mar'yasov, 2015).
Catalytic Synthesis and Polymerization : Obuah, C., Omondi, B., Nozaki, K., & Darkwa, J. (2014) researched the catalytic synthesis and polymerization of ethylene using pyrazolylamine ligands, including compounds similar to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine. Their work contributes to the understanding of the role of such compounds in catalysis and polymerization processes (Obuah et al., 2014).
Antimicrobial Activity : Sultan, M. I., Abdula, A., Faeq, R., & Radi, M. (2021) investigated a novel series of pyrazoline derivatives incorporating 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine for their antimicrobial activity against various bacterial strains. This highlights the compound's potential in antimicrobial applications (Sultan et al., 2021).
Eigenschaften
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,2-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUBTCIYGDMDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



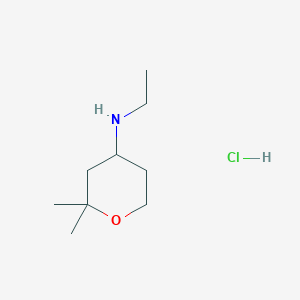
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)
![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)
![[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1448841.png)
![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)
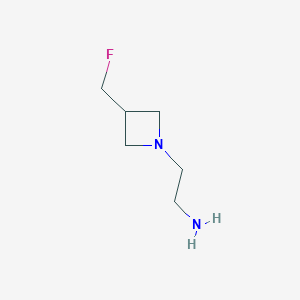

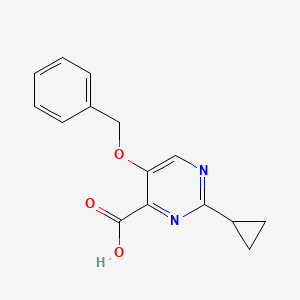
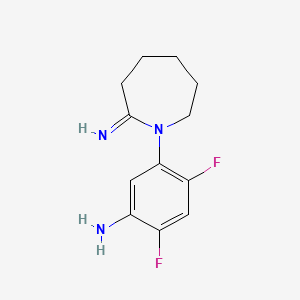
![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)